

Application Notes and Protocols for IR 754 Carboxylic Acid in Flow Cytometry

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Compound of Interest

Compound Name: IR 754 Carboxylic Acid

Cat. No.: B15551793

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **IR 754 Carboxylic Acid**, a near-infrared (NIR) cyanine dye, for labeling antibodies and subsequent application in flow cytometry. The protocols cover antibody conjugation, cell staining, and data acquisition, enabling robust and reproducible results for complex cellular analysis.

Introduction to IR 754 Carboxylic Acid

IR 754 Carboxylic Acid is a fluorescent dye that operates in the near-infrared spectrum, typically excited by red or near-infrared lasers found in modern flow cytometers. Its emission in the NIR range (~770-800 nm) is particularly advantageous for multicolor flow cytometry. The key benefits include:

- **Reduced Spectral Overlap:** Its long-wavelength emission minimizes spillover into detectors used for common fluorochromes excited by violet, blue, and yellow-green lasers, simplifying panel design and compensation.
- **Low Autofluorescence:** Cellular autofluorescence is significantly lower in the near-infrared range, leading to improved signal-to-noise ratios, which is especially beneficial for detecting low-abundance antigens.^{[1][2]}

- Expanded Multiplexing Capability: The use of the NIR spectrum opens up an additional channel, allowing for the expansion of complex, high-parameter immunophenotyping panels. [\[1\]](#)

The terminal carboxylic acid group on the IR 754 molecule allows for covalent conjugation to primary amines (e.g., lysine residues) on antibodies and other proteins through the formation of a stable amide bond. This is typically achieved by first activating the carboxylic acid to a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester.

Quantitative Data Summary

While specific performance data for **IR 754 Carboxylic Acid** is not widely published, the following table summarizes its known properties and provides estimated performance characteristics based on spectrally similar near-infrared dyes like Alexa Fluor™ 750 and iFluor™ 750.[\[3\]](#)[\[4\]](#) These values serve as a guideline for experimental planning.

Property	Value / Characteristic	Notes
Chemical Properties		
Molecular Formula	$C_{30}H_{33}IN_2O_2$	Source: Chemical suppliers.[5] [6]
Molecular Weight	~580.5 g/mol	Source: Chemical suppliers.[5] [6]
Reactive Group	Carboxylic Acid	Enables conjugation to primary amines after activation.
Spectra Properties		
Excitation Maximum (λ_{ex})	~750 nm	Can be efficiently excited by 633 nm or 730 nm lasers, though a 750 nm laser would be optimal.[3][7]
Emission Maximum (λ_{em})	~775 nm	Detected using a bandpass filter appropriate for this range (e.g., 780/60 nm).[8]
Extinction Coefficient	~275,000 $cm^{-1}M^{-1}$ (estimated)	High coefficient indicates efficient light absorption. Value based on iFluor™ 750.[4]
Quantum Yield (Φ)	~0.12 (estimated)	Represents the efficiency of converting absorbed light into fluorescence. Value based on iFluor™ 750.[4]
Flow Cytometry Setup		
Recommended Laser	Red (633-640 nm), Near-Infrared (730-785 nm)	Excitation efficiency will vary with the laser line used.
Recommended Detector/Filter	780/60 BP or similar	The bandpass (BP) filter should be centered around the emission maximum.
Performance		

Brightness	Moderate to Bright	Suitable for detecting both moderately and highly expressed antigens.
Photostability	Good to Excellent	NIR dyes are generally more photostable than many visible-light fluorochromes, reducing signal loss during prolonged sample acquisition.[9]
Spillover	Low into shorter wavelength detectors (e.g., PE, FITC, APC)	A major advantage for multicolor panel design. Compensation will still be required, particularly with other NIR dyes.[10]

Experimental Protocols

Protocol 1: Antibody Conjugation with IR 754 Carboxylic Acid

This protocol describes a two-step process for conjugating **IR 754 Carboxylic Acid** to an antibody. First, the carboxylic acid is activated to an NHS ester using EDC and Sulfo-NHS. Second, the activated dye is reacted with the antibody.

Materials:

- **IR 754 Carboxylic Acid**
- Antibody (purified, carrier-free, in an amine-free buffer like PBS) at 1-5 mg/mL
- Anhydrous Dimethylsulfoxide (DMSO)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Spectrophotometer (for determining Degree of Labeling)

Procedure:

- Preparation of Activated IR 754-NHS Ester:
 - Dissolve **IR 754 Carboxylic Acid** in anhydrous DMSO to a final concentration of 10 mM.
 - Immediately before conjugation, prepare fresh 100 mM solutions of EDC and Sulfo-NHS in reaction buffer (e.g., MES buffer, pH 6.0).
 - In a microfuge tube, combine the dissolved IR 754 dye with a 1.5-fold molar excess of both EDC and Sulfo-NHS.
 - Incubate for 15-30 minutes at room temperature to generate the IR 754-NHS ester.
- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris or glycine, perform a buffer exchange using a spin desalting column into the Conjugation Buffer.
 - Adjust the antibody concentration to 2 mg/mL in Conjugation Buffer.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the freshly activated IR 754-NHS ester solution to the prepared antibody solution.
 - Mix gently by pipetting and incubate for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:

- Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
- Purification of the Conjugate:
 - Remove unconjugated dye by passing the reaction mixture through a spin desalting column equilibrated with PBS.
 - Follow the manufacturer's instructions for the desalting column to collect the purified antibody conjugate.
- Characterization (Optional but Recommended):
 - Measure the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for IR 754 dye).
 - Calculate the protein concentration and the Degree of Labeling (DOL), which is the molar ratio of dye to antibody. A typical DOL for flow cytometry is between 2 and 6.

Protocol 2: Cell Staining with IR 754-Conjugated Antibody

This protocol provides a general procedure for direct immunofluorescent staining of cell surface antigens for flow cytometry analysis.

Materials:

- IR 754-conjugated antibody (prepared from Protocol 1)
- Single-cell suspension of sample cells (e.g., PBMCs, cultured cells)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fc Block (optional, to reduce non-specific binding)
- Viability Dye (with a different emission spectrum, e.g., a dye for the violet laser)

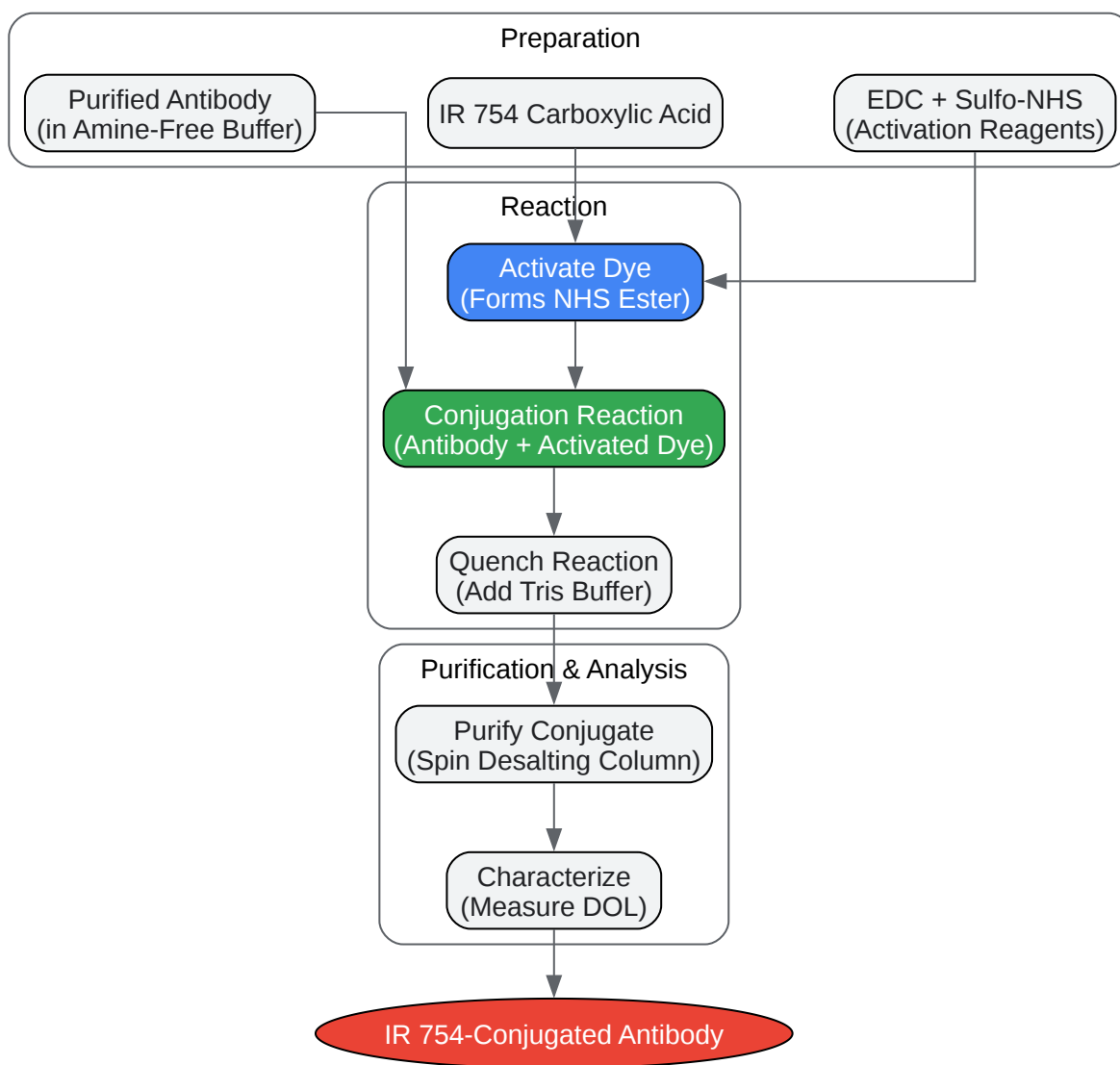
- 12x75 mm flow cytometry tubes
- Flow Cytometer equipped with a red or NIR laser (e.g., 640 nm or 785 nm)

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension of your target cells.
 - Count the cells and adjust the concentration to $1-2 \times 10^7$ cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Viability Staining (Recommended):
 - Wash cells once with protein-free PBS.
 - Resuspend 1×10^6 cells in 1 mL of PBS.
 - Add a fixable viability dye according to the manufacturer's protocol. This allows for the exclusion of dead cells, which can bind antibodies non-specifically.[\[11\]](#)[\[12\]](#)
 - Incubate for 15-30 minutes at 4°C, protected from light.
 - Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional):
 - Resuspend the cell pellet in 100 µL of Staining Buffer containing an Fc blocking reagent.
 - Incubate for 10 minutes at 4°C. Do not wash after this step.
- Antibody Staining:
 - Add the predetermined optimal concentration of the IR 754-conjugated antibody directly to the cell suspension.
 - Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

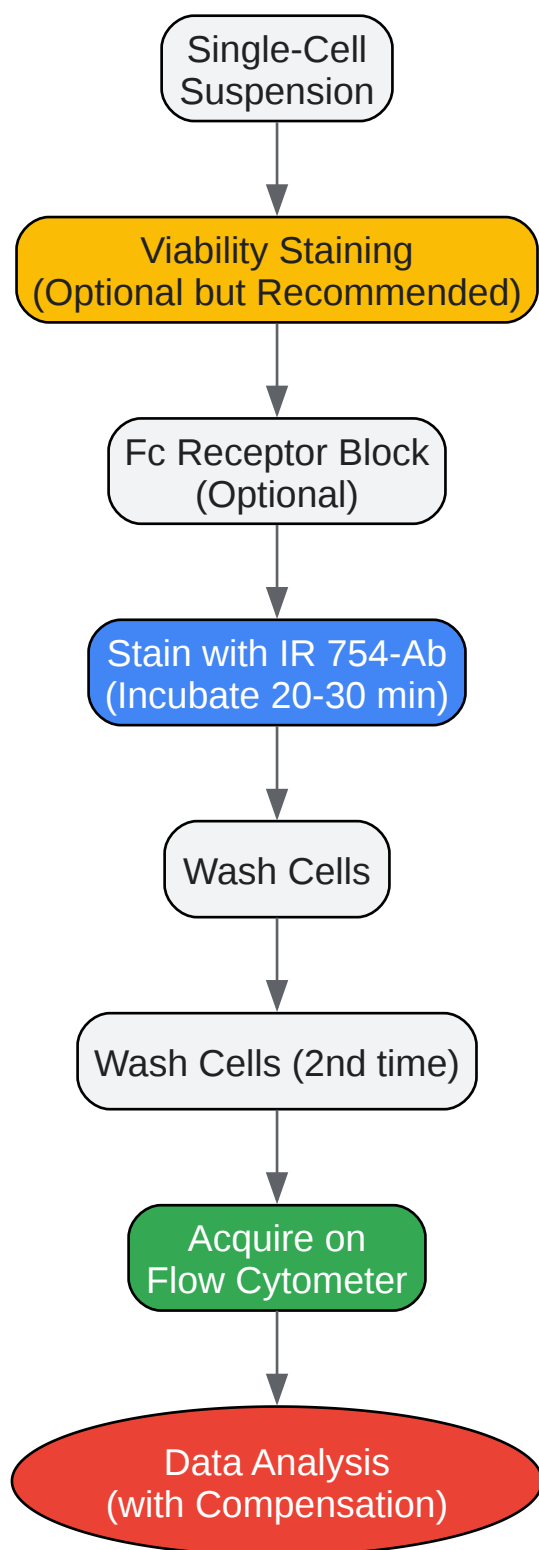
- Washing:
 - Add 2 mL of ice-cold Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Decant the supernatant carefully.
 - Repeat the wash step one more time.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
 - Acquire samples on a flow cytometer. Ensure the instrument is configured with the appropriate laser for excitation (e.g., 640 nm) and a detector with a suitable filter (e.g., 780/60 nm bandpass) for IR 754 emission.
 - Remember to prepare single-color compensation controls for IR 754 and all other fluorochromes in your panel to correctly set up the compensation matrix.[\[10\]](#)[\[13\]](#)

Visualizations



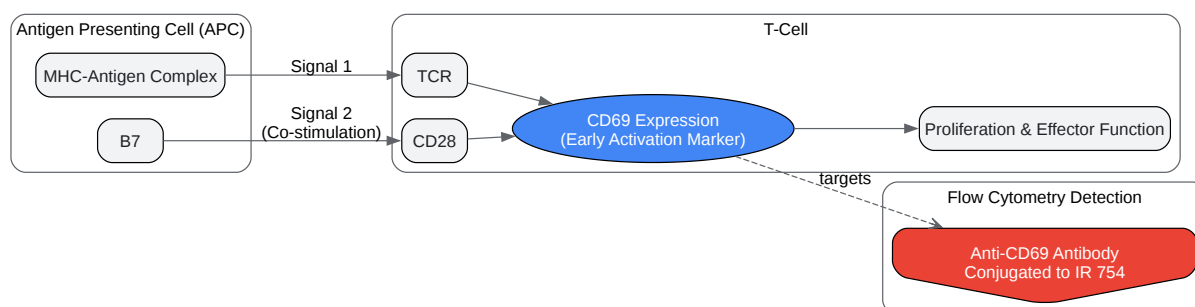
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Caption: Workflow for conjugating **IR 754 Carboxylic Acid** to an antibody.



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Caption: Experimental workflow for cell staining with an IR 754-conjugated antibody.



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Caption: Using an IR 754-conjugated antibody to detect an activation marker.

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